Methyl 3-fluorobenzoylacetate

Catalog No.
S779268
CAS No.
260246-17-1
M.F
C10H9FO3
M. Wt
196.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3-fluorobenzoylacetate

CAS Number

260246-17-1

Product Name

Methyl 3-fluorobenzoylacetate

IUPAC Name

methyl 3-(3-fluorophenyl)-3-oxopropanoate

Molecular Formula

C10H9FO3

Molecular Weight

196.17 g/mol

InChI

InChI=1S/C10H9FO3/c1-14-10(13)6-9(12)7-3-2-4-8(11)5-7/h2-5H,6H2,1H3

InChI Key

SMVCLVGDGBKTMN-UHFFFAOYSA-N

SMILES

COC(=O)CC(=O)C1=CC(=CC=C1)F

Canonical SMILES

COC(=O)CC(=O)C1=CC(=CC=C1)F

Methyl 4-fluorobenzoylacetate is an organic compound with the molecular formula C10H9FO3C_{10}H_{9}FO_{3} and a molecular weight of 196.18 g/mol. It is characterized by the presence of a fluorine atom attached to the benzene ring, which influences its chemical properties and biological activities. The compound is typically a clear, colorless to pale yellow liquid and is soluble in organic solvents.

Due to its functional groups. Key reactions include:

  • Esterification: The compound can react with alcohols in the presence of acid catalysts to form new esters.
  • Hydrolysis: Under acidic or basic conditions, methyl 4-fluorobenzoylacetate can hydrolyze to yield 4-fluorobenzoylacetate and methanol.
  • Nucleophilic Substitution: The presence of the fluorine atom makes it susceptible to nucleophilic attack, allowing for substitution reactions.

Methyl 4-fluorobenzoylacetate exhibits various biological activities. It has been studied for its potential as an antioxidant, which helps protect cells from oxidative stress. Additionally, it has shown hepatoprotective effects, indicating its potential in protecting liver cells from damage. Its unique structure allows it to interact with biological systems effectively, making it a candidate for further pharmacological studies .

The synthesis of methyl 4-fluorobenzoylacetate can be achieved through several methods, with one common route involving the reaction of 4-fluoroacetophenone with dimethyl carbonate in the presence of sodium hydride as a base. The general procedure includes:

  • Dissolving 4-fluoroacetophenone in toluene.
  • Adding sodium hydride and dimethyl carbonate to the solution.
  • Heating the mixture under an inert atmosphere at temperatures ranging from 20°C to 110°C for approximately 13 hours.
  • Cooling the reaction mixture and extracting the product using organic solvents .

Methyl 4-fluorobenzoylacetate has several applications in different fields:

  • Pharmaceuticals: Due to its biological activity, it can be used in drug development, particularly in formulations aimed at oxidative stress-related conditions.
  • Chemical Synthesis: It serves as an intermediate in synthesizing other chemical compounds, including pharmaceuticals and agrochemicals.
  • Research: Its unique properties make it a subject of interest in chemical and biological research studies .

Interaction studies of methyl 4-fluorobenzoylacetate have revealed its potential as a substrate for certain cytochrome P450 enzymes, indicating that it may influence drug metabolism. Specifically, it has been identified as a CYP1A2 inhibitor, which could impact the metabolism of drugs processed by this enzyme . Further studies are needed to fully understand its interactions with other biological molecules.

Methyl 4-fluorobenzoylacetate shares structural similarities with other fluorinated aromatic compounds. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Methyl 3-fluorobenzoylacetateC10H9FO3C_{10}H_{9}FO_{3}Fluorine at position 3 enhances different reactivity
Ethyl 3-fluorobenzoylacetateC11H11FO3C_{11}H_{11}FO_{3}Ethyl group increases lipophilicity
Methyl benzoateC9H10O2C_{9}H_{10}O_{2}No fluorine; serves as a baseline for comparison

These compounds exhibit varying degrees of biological activity and chemical reactivity due to differences in their functional groups and positions of substituents on the aromatic ring.

XLogP3

1.7

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

Methyl 3-fluorobenzoylacetate

Dates

Modify: 2023-08-15

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